[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone
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Overview
Description
5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the attachment of the nitrophenylmethanone moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic and heterocyclic rings allow it to fit into binding sites and modulate biological pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, 5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone stands out due to its combination of multiple aromatic and heterocyclic rings, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H21N5O3/c1-17-7-9-19(10-8-17)22-15-23(18-5-3-2-4-6-18)29-25(26-16-27-29)28(22)24(31)20-11-13-21(14-12-20)30(32)33/h2-14,16,22-23H,15H2,1H3 |
InChI Key |
RDNAJHPRTMPXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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